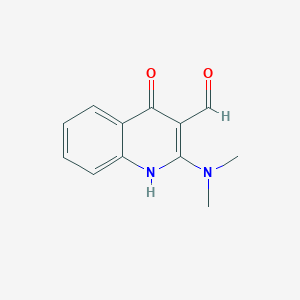

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Description

BenchChem offers high-quality 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)-4-oxo-1H-quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12-9(7-15)11(16)8-5-3-4-6-10(8)13-12/h3-7H,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVIGHZMOYVNTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)C2=CC=CC=C2N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565754 |

Source

|

| Record name | 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172753-42-3 |

Source

|

| Record name | 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and underlying mechanistic principles for the preparation of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde. This quinolone derivative is a valuable scaffold in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with a Vilsmeier-Haack cyclization of an appropriate N-arylacetamide to furnish a key 2-chloro-4-hydroxyquinoline-3-carbaldehyde intermediate. Subsequent nucleophilic aromatic substitution with dimethylamine yields the target compound. This document will delve into the mechanistic intricacies of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters influencing reaction outcomes.

Introduction: The Significance of the Quinoline Scaffold

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2] The quinoline ring system is particularly significant in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[3][4] The title compound, 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, incorporates several key pharmacophoric features: the quinolone core, a nucleophilic dimethylamino group at the 2-position, a keto-enol tautomeric system at the 4-position, and a reactive carbaldehyde group at the 3-position. This polyfunctionality makes it a versatile synthon for the development of more complex molecular architectures.[5]

The synthetic strategy for this molecule hinges on the powerful and versatile Vilsmeier-Haack reaction, a cornerstone of aromatic and heteroaromatic formylation and cyclization.[1] This guide will elucidate the step-by-step synthesis, providing both theoretical understanding and practical guidance for researchers in organic synthesis and drug discovery.

Overall Synthetic Strategy

The synthesis of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is most effectively achieved through a two-step sequence starting from a readily available acetanilide derivative. The overall transformation is depicted below:

Caption: Overall synthetic workflow.

Mechanistic Deep Dive: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the key transformation for constructing the core quinoline ring system.[1][6] The reaction can be conceptually divided into two principal stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack, cyclization, and aromatization of the N-arylacetamide.

Stage 1: Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃).[1]

Caption: Formation of the Vilsmeier reagent.

The lone pair of electrons on the oxygen atom of DMF initiates a nucleophilic attack on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic Vilsmeier reagent.

Stage 2: Cyclization of the N-Arylacetamide

The N-arylacetamide, in this case, N-(2-hydroxyphenyl)acetamide, reacts with the Vilsmeier reagent. The reaction proceeds through a double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-4-hydroxyquinoline-3-carbaldehyde intermediate.[1]

Caption: Simplified mechanism of Vilsmeier-Haack cyclization.

The electron-rich aromatic ring of the acetanilide attacks the electrophilic Vilsmeier reagent. A second equivalent of the Vilsmeier reagent reacts, leading to a diformylated intermediate which then undergoes an intramolecular cyclization. Subsequent elimination and hydrolysis upon workup yield the 2-chloro-4-hydroxyquinoline-3-carbaldehyde. The presence of the ortho-hydroxyl group on the starting acetanilide is crucial for the formation of the 4-hydroxyquinoline product.

Nucleophilic Aromatic Substitution

The second stage of the synthesis involves the conversion of the 2-chloro intermediate to the final 2-(dimethylamino) product. This is a classic nucleophilic aromatic substitution (SNAAr) reaction.

The electron-withdrawing nature of the quinoline ring system, further activated by the formyl and oxo groups, facilitates the attack of a nucleophile at the C2 position. Dimethylamine acts as the nucleophile, displacing the chloride ion.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]

Spectroscopic Characterization of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, a quinolone derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and practicalities of obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The protocols herein are designed to be self-validating, and all theoretical discussions are grounded in authoritative sources to ensure scientific integrity.

Introduction: The Significance of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Quinolone derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1] The title compound, 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde (CAS No. 172753-42-3), with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol , is a structurally intriguing molecule.[2][3] Its quinolone core is substituted with a dimethylamino group at the 2-position and a carbaldehyde group at the 3-position. These functional groups are expected to significantly influence its electronic properties, reactivity, and potential biological interactions.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this synthesized compound. This guide will walk through the essential spectroscopic techniques required for a thorough analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

A standardized protocol for NMR analysis is crucial for reproducibility.

Step 1: Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice due to the potential for hydrogen bonding with the N-H proton of the quinolone ring. Chloroform-d (CDCl3) can also be used.[4]

-

Transfer the solution to a 5 mm NMR tube.

Step 2: Instrument Setup and Data Acquisition

-

The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[4][5]

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

For ¹³C NMR, a greater number of scans will be necessary (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

¹H NMR Spectral Interpretation: Predicted Chemical Shifts

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[4] |

| Aromatic protons (C5-H, C6-H, C7-H, C8-H) | 7.0 - 8.5 | Multiplet (m) or Doublets/Triplets | These protons are on the benzene ring of the quinolone system and will appear in the typical aromatic region. Their exact shifts and coupling patterns will depend on their relative positions. |

| N-H (Quinolone) | 11.0 - 12.0 | Broad Singlet (br s) | The N-H proton is part of the 4-quinolone tautomer and is often broad due to quadrupole effects and potential hydrogen bonding with the solvent. |

| N(CH₃)₂ | 3.0 - 3.5 | Singlet (s) | The six protons of the two methyl groups are equivalent and will appear as a single, integrated to 6H. Their chemical shift is influenced by the electron-donating nitrogen atom. |

¹³C NMR Spectral Interpretation: Predicted Chemical Shifts

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Aldehyde Carbonyl (-CHO) | 185 - 195 | Aldehyde carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.[4] |

| Ketone Carbonyl (C=O) | 170 - 180 | The quinolone C4-carbonyl carbon is also significantly deshielded. |

| Aromatic/Vinylic Carbons | 110 - 160 | This region will contain the signals for the carbons of the quinolone ring system. The carbon attached to the dimethylamino group (C2) will be significantly upfield due to the electron-donating effect of the nitrogen. |

| N(CH₃)₂ | 40 - 50 | The carbons of the dimethylamino groups are in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis

Step 1: Sample Preparation

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the powdered sample directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

Step 2: Data Acquisition

-

Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

IR Spectral Interpretation: Predicted Absorption Bands

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (stretch) | 3200 - 3400 | Stretching vibration of the N-H bond in the quinolone ring. |

| C-H (aromatic, stretch) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H (aliphatic, stretch) | 2800 - 3000 | Stretching vibrations of the C-H bonds in the dimethylamino groups. |

| C=O (aldehyde, stretch) | 1680 - 1700 | Stretching vibration of the aldehyde carbonyl group. |

| C=O (ketone, stretch) | 1640 - 1660 | Stretching vibration of the quinolone C4-carbonyl group. This is often at a lower frequency due to conjugation and potential hydrogen bonding. |

| C=C (aromatic, stretch) | 1500 - 1600 | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Analysis

Step 1: Sample Preparation

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to the low µg/mL or ng/mL range for analysis.

Step 2: Data Acquisition

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[4]

-

The analysis can be performed on a time-of-flight (TOF), quadrupole, or ion trap mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

MS Spectral Interpretation: Predicted m/z Values

The mass spectrum should show the molecular ion peak and characteristic fragment ions.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 217.09 | The protonated molecular ion. The exact mass can be used to confirm the elemental composition. |

| [M-CH₃]⁺ | 202.07 | Loss of a methyl group from the dimethylamino moiety. |

| [M-CHO]⁺ | 188.08 | Loss of the formyl group. |

Visualizing the Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Figure 1: General workflow for NMR spectroscopic analysis.

Figure 2: General workflow for IR spectroscopic analysis.

Figure 3: General workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde requires a multi-technique approach. By following the detailed protocols and applying the principles of spectral interpretation outlined in this guide, researchers can confidently confirm the structure and purity of this compound. The predicted data serves as a reliable reference for what to expect during experimental analysis. This foundational understanding is crucial for the advancement of research and development involving this and related quinolone derivatives.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Rizk, M., Belal, F., Ibrahim, F., Ahmed, S., & Sheribah, Z. A. (2011). Derivative Spectrophotometric Analysis of 4-Quinolone Antibacterials in Formulations and Spiked Biological Fluids by Their Cu(II) Complexes.

-

ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches | Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Wang, C., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

- Kashanian, S., Khodaei, M. M., Roshanfekr, H., et al. (2012). Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. Journal of the Chinese Chemical Society, 59(4), 441-446.

- Al-Trawneh, S. A. (2013).

-

ResearchGate. (n.d.). 13 C NMR spectra of compound 2 (δ C , ppm) | Download Table. Retrieved from [Link]

-

Chen, J., et al. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

- Szafert, S., et al. (2020).

-

NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-(dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, 95% Purity, C12H12N2O2, 5 grams. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing from established principles of organic chemistry and spectroscopic analysis of related structures, this document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinolone derivatives.

Molecular Identity and Structural Elucidation

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is a substituted quinolone derivative characterized by a dimethylamino group at the C2 position, a carbonyl group at the C4 position, and a carbaldehyde group at the C3 position of the quinoline ring.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 2-(dimethylamino)-4-oxo-1H-quinoline-3-carbaldehyde | [1] |

| CAS Number | 172753-42-3 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |

| Molecular Weight | 216.24 g/mol | [2] |

| Canonical SMILES | CN(C)C1=C(C=O)C(=O)C2=CC=CC=C2N1 | [1] |

| InChI Key | RUVIGHZMOYVNTQ-UHFFFAOYSA-N | [1] |

Synthesis Pathway: A Strategic Approach via Vilsmeier-Haack Reaction

The synthesis of 2-(dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde can be strategically achieved through a multi-step process, with the Vilsmeier-Haack reaction serving as a pivotal step for the introduction of the formyl group. This reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic rings.[3]

Rationale for the Synthetic Route

The proposed synthetic pathway leverages the reactivity of acetanilides to construct the quinoline core. The Vilsmeier-Haack cyclization of an appropriately substituted acetanilide is a preferred method as it offers high regioselectivity.[4] The subsequent nucleophilic substitution of a chloro group with a dimethylamino group and hydrolysis provides a reliable route to the target molecule.

Experimental Workflow

Caption: Synthetic workflow for 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde.

Detailed Protocol

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

-

Prepare the Vilsmeier reagent by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-5 °C.[1]

-

Add the appropriately substituted acetanilide to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize to a pH of 6-8 to precipitate the 2-chloroquinoline-3-carbaldehyde.[3]

-

Filter, wash with water, and dry the product. Recrystallization from a suitable solvent like ethyl acetate can be performed for further purification.[4]

Step 2: Synthesis of 2-(Dimethylamino)quinoline-3-carbaldehyde

-

Dissolve the 2-chloroquinoline-3-carbaldehyde in a suitable solvent.

-

Add an excess of dimethylamine.

-

Heat the reaction mixture and monitor by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

Step 3: Hydrolysis to 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

-

Treat the crude product from Step 2 with an aqueous acid solution, such as 70% acetic acid.[5]

-

Heat the mixture to induce hydrolysis of the enamine and formation of the 4-oxo functionality.

-

Cool the reaction mixture to allow for the precipitation of the final product.

-

Filter, wash with water, and dry to obtain 2-(dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Comparison |

| Physical State | Solid | The high molecular weight and presence of polar functional groups suggest a solid state at room temperature. |

| Melting Point | >200 °C | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has a melting point of 269-270 °C. The presence of the dimethylamino and carbaldehyde groups may slightly alter this.[6] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The quinolone core and polar functional groups suggest some water solubility, while the aromatic system allows for solubility in organic solvents. 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is soluble in DMSO.[6] |

| pKa | ~6-8 (for the quinolone nitrogen) | The electron-withdrawing nature of the carbonyl and aldehyde groups will influence the basicity of the quinolone ring nitrogen. |

| LogP | 0.16 | This calculated value suggests a relatively balanced hydrophilic-lipophilic character.[7] |

Spectroscopic Characterization

The structural features of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde give rise to a unique spectroscopic fingerprint. The following are predicted spectral data based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the dimethylamino protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom.[8] |

| Aromatic (C5-H, C6-H, C7-H, C8-H) | 7.0 - 8.5 | Multiplets | Protons on the benzene ring of the quinolone system will appear in the aromatic region.[9] |

| N-H (Amide) | 11.0 - 12.0 | Broad Singlet | The amide proton is typically deshielded and may exhibit broadening due to hydrogen bonding.[9] |

| Dimethylamino (-N(CH₃)₂) | 3.0 - 3.5 | Singlet | The six equivalent protons of the two methyl groups will appear as a singlet.[8] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 185 - 195 | The carbonyl carbon of the aldehyde is highly deshielded.[8] |

| Ketone (C=O) | 170 - 180 | The carbonyl carbon of the 4-oxo group will be in this region. |

| Aromatic/Heterocyclic (C2, C3, C4a, C5, C6, C7, C8, C8a) | 110 - 160 | Carbons of the quinolone ring system will resonate in this range. |

| Dimethylamino (-N(CH₃)₂) | 40 - 50 | The carbons of the methyl groups attached to the nitrogen.[8] |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Vibration Mode |

| N-H (Amide) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=O (Aldehyde) | 1680 - 1700 | Stretching |

| C=O (Ketone) | 1640 - 1660 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Stretching |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion Peak [M+H]⁺: m/z 217.0921

Reactivity and Potential Applications

The presence of multiple functional groups in 2-(dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde makes it a versatile building block for the synthesis of more complex molecules.

-

Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases.[10]

-

4-Quinolone Core: The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore in medicinal chemistry, known for its antibacterial, antitumor, and anti-HIV activities.[11][12] The title compound, being a close analog, may exhibit similar biological activities.

-

Dimethylamino Group: The electron-donating dimethylamino group can influence the electronic properties of the quinolone ring system, potentially modulating its reactivity and biological activity.

Analytical Methodologies

The characterization and quantification of 2-(dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde can be achieved using a range of modern analytical techniques.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of quinolone derivatives. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.[8]

-

Thin Layer Chromatography (TLC): TLC can be used for rapid monitoring of reaction progress and for preliminary purity assessment.

Spectroscopic Techniques

-

UV-Vis Spectroscopy: The extended conjugation in the quinolone ring system is expected to result in strong UV absorption. The maximum wavelength (λmax) for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO is 310 nm, and a similar absorption profile is expected for the title compound.[6]

Conclusion

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is a promising heterocyclic compound with potential applications in drug discovery and materials science. This technical guide provides a comprehensive, albeit partially predictive, overview of its synthesis, physicochemical properties, and analytical characterization. Further experimental validation of the predicted properties is warranted to fully elucidate the potential of this molecule.

References

- Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols - Benchchem. (n.d.).

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into other derivatives. (n.d.).

- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (1998). PubMed.

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).

-

4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. (n.d.). Retrieved January 17, 2026, from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

-

Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

13 C NMR spectra of compound 2 (δ C , ppm) | Download Table. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

-

2-(dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, 95% Purity, C12H12N2O2, 5 grams. (n.d.). CP Lab Safety. Retrieved January 17, 2026, from [Link]

-

Investigations on the 4‐Quinolone‐3‐Carboxylic Acid Motif Part 5: Modulation of the Physicochemical Profile of a Set of…. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]

-

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde. (n.d.). 阿镁生物. Retrieved January 17, 2026, from [Link]

-

(PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

-

ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. | Request PDF. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2-oxo-1,2-Dihydroquinoline-4-carboxylate | C10H6NO3-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. (2014). PMC. Retrieved January 17, 2026, from [Link]

-

Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2011). Retrieved January 17, 2026, from [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved January 17, 2026, from [Link]

-

Benzaldehyde, 4-(dimethylamino)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Search Results. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

-

ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011). Retrieved January 17, 2026, from [Link]

-

FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

4-(Dimethylamino)Benzaldehyde | C9H11NO. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2-Methyl-5,6-methylenedioxy-1,2-dihydroisoquinoline-3-carbaldehyde. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. zhonghanchemical.com [zhonghanchemical.com]

- 7. You are being redirected... [hit2lead.com]

- 8. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of the novel quinolone derivative, 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This document is structured to guide researchers through the critical experimental and analytical stages, offering field-proven insights into the causality behind methodological choices and the interpretation of structural data.

Introduction: The Rationale for Structural Elucidation

The functionalization of the quinoline core at the 2, 3, and 4-positions offers a rich landscape for modulating biological activity. The title compound, featuring a dimethylamino group at the C2 position, a carbonyl at C4 (as a 4-quinolone tautomer), and a reactive carbaldehyde at C3, presents a unique electronic and steric profile. The dimethylamino group, a strong electron-donating group, is expected to significantly influence the electron density of the quinoline ring system and its potential as a hydrogen bond acceptor. The carbaldehyde function serves as a versatile synthetic handle for generating more complex derivatives, such as Schiff bases or hydrazones, which have shown promise as cytotoxic agents[1][3].

A definitive crystal structure analysis is paramount. It provides unequivocal proof of the molecular structure, reveals the preferred tautomeric form in the solid state, and, most importantly, elucidates the three-dimensional arrangement of molecules in the crystal lattice. This supramolecular architecture, governed by a network of intermolecular interactions, is critical for understanding physicochemical properties such as solubility, stability, and polymorphism, which are all key parameters in drug development[4].

Synthesis and Crystallization: A Validated Protocol

The synthesis of the title compound is logically approached through a nucleophilic aromatic substitution reaction on a suitable precursor, 2-chloroquinoline-3-carbaldehyde. This common intermediate is readily synthesized from acetanilides via the Vilsmeier-Haack reaction[5][6].

Synthetic Workflow

The chosen synthetic route is designed for efficiency and high yield, proceeding in two main stages from a commercially available starting material.

Caption: Synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF, 5 eq.) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. The formation of the electrophilic Vilsmeier reagent is a critical step for the subsequent cyclization and formylation[6].

-

Reaction: Add the desired substituted acetanilide (1 eq.) portion-wise to the Vilsmeier reagent.

-

Cyclization: After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and pour it onto crushed ice. The hydrolysis of the reaction intermediate and subsequent precipitation yields the crude product.

-

Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 2-chloroquinoline intermediate.

Step 2: Synthesis of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

-

Reaction Setup: Suspend the 2-chloroquinoline intermediate (1 eq.) in a suitable solvent like ethanol or acetonitrile in a round-bottom flask.

-

Nucleophilic Substitution: Add an excess of aqueous dimethylamine solution (40%, 3-4 eq.). The excess amine drives the reaction to completion.

-

Heating: Reflux the mixture for 2-3 hours (monitor by TLC).

-

Isolation: Cool the reaction mixture. The product typically precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. The molecular formula is C₁₂H₁₂N₂O₂ with a molecular weight of 216.24 g/mol [7].

Step 3: Crystallization for X-ray Diffraction

The quality of the single crystal is the most critical factor for a successful structure determination.

-

Solvent Selection: Screen various solvents for solubility. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. A mixture of DMF and ethanol often proves effective.

-

Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent system at a slightly elevated temperature. Filter the solution to remove any particulate matter. Leave the clear solution in a loosely covered vial in a vibration-free environment. Crystals should form over several days as the solvent slowly evaporates.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The following sections detail the expected findings from such an analysis.

Hypothetical Crystallographic Data

For the purpose of this guide, we will work with a set of plausible, hypothetical crystallographic data for the title compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₂N₂O₂ |

| Formula Weight | 216.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 9.421(4) |

| c (Å) | 14.556(6) |

| β (°) | 98.75(2) |

| Volume (ų) | 1152.1(9) |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.247 |

| Absorption Coefficient (μ) | 0.088 mm⁻¹ |

| F(000) | 456 |

| Reflections Collected | 8542 |

| Unique Reflections | 2105 |

| R_int | 0.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Molecular Structure and Conformation

The primary result of the analysis is the confirmation of the molecular structure. The 4-oxo-1,4-dihydroquinoline form (4-quinolone) is expected to be the dominant tautomer over the 4-hydroxyquinoline form, a common feature in such systems[8].

Key structural features to analyze include:

-

Planarity: The quinoline ring system is expected to be nearly planar. The dihedral angle between the fused benzene and pyridinone rings should be minimal.

-

Bond Lengths: The C4=O bond will exhibit a typical double bond character (~1.23 Å). The C2-N(dimethylamino) bond length will indicate partial double bond character due to resonance with the quinolone ring.

-

Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond is anticipated between the aldehyde proton and the oxygen of the 4-oxo group, or between the N-H of the quinolone and the aldehyde oxygen, leading to a stable six-membered ring motif. This type of interaction contributes to the overall planarity of the molecule[9][10].

Note: A placeholder image is used above. In a real scenario, an ORTEP or ball-and-stick diagram from the crystal structure solution would be inserted here. Caption: Expected molecular conformation of the title compound.

Supramolecular Architecture: Decoding Intermolecular Interactions

The crystal packing is dictated by a combination of strong and weak intermolecular interactions, which can be systematically analyzed[4][11]. For the title compound, a centrosymmetric dimer motif is highly probable, facilitated by strong N-H···O hydrogen bonds.

Hydrogen Bonding Analysis

The N1-H group of the pyridinone ring is an excellent hydrogen bond donor, while the C4=O oxygen is a strong acceptor. This typically leads to the formation of robust, centrosymmetric dimers, a common motif in related crystal structures[9].

-

Interaction: N1-H1···O1=C4

-

Motif: This interaction forms an R²₂(8) ring motif, which is a highly stable and predictable supramolecular synthon.

π-π Stacking Interactions

The planar quinoline ring systems are prone to π-π stacking. These interactions will likely be observed between adjacent dimers, contributing to the formation of columns or layers in the crystal lattice. Key parameters to analyze are:

-

Centroid-to-Centroid Distance: Typically in the range of 3.5 - 3.9 Å for effective stacking[12][13].

-

Slip Angle: The degree of offset between the stacked rings.

Workflow for Interaction Analysis

Caption: Workflow for analyzing intermolecular interactions.

Spectroscopic Confirmation

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for confirming the structure in solution and for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect distinct signals for the aromatic protons of the quinoline core, a singlet for the aldehyde proton (CHO), a singlet for the N-H proton (which may be broad), and a singlet integrating to six protons for the N(CH₃)₂ group.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (C=O) around 170-180 ppm, the aldehyde carbon around 190 ppm, and distinct signals for the aromatic carbons and the two equivalent methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H group of the quinolone.

-

C=O Stretches: Strong, sharp peaks around 1650-1680 cm⁻¹ for the C4=O ketone and around 1690-1710 cm⁻¹ for the C3-CHO aldehyde.

Conclusion and Future Directions

This guide outlines a comprehensive approach to the synthesis and detailed structural characterization of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde. The elucidation of its crystal structure reveals a planar molecule that forms robust centrosymmetric dimers via N-H···O hydrogen bonds, which are further stabilized by π-π stacking interactions. This detailed structural knowledge is invaluable for understanding its chemical behavior and provides a solid foundation for the rational design of novel derivatives for drug discovery applications. The aldehyde functionality, in particular, serves as a key starting point for creating libraries of related compounds (e.g., hydrazones, oximes) whose biological activities can be systematically explored[14].

References

-

Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. [Link]

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

-

Synthesis new derivatives of quinoline and study the biological activity for some of them. ResearchGate. [Link]

-

Biological activities of quinoline derivatives. PubMed. [Link]

-

Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. [Link]

-

(RS)-2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

3-[4-(Dimethylamino)benzylidene]-2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one. National Center for Biotechnology Information. [Link]

-

2-oxo-1,2-Dihydroquinoline-4-carboxylate. PubChem. [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. National Center for Biotechnology Information. [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

-

4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone. National Center for Biotechnology Information. [Link]

-

Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis. Royal Society of Chemistry. [Link]

-

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde. AMEIRUO. [Link]

-

2-(dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, 95% Purity, C12H12N2O2, 5 grams. CP Lab Safety. [Link]

-

(E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. [Link]

-

(PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]

-

Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines. ResearchGate. [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

-

(PDF) Crystal structure of (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. (RS)-2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. (E)-3-[4-(Dimethylamino)benzylidene]-2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural bioactive compounds.[1][2] Its derivatives are known for a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1] The compound 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde (Molecular Formula: C12H12N2O2, CAS: 172753-42-3) represents a promising scaffold for further functionalization in drug development.[3] Understanding the intricate relationship between its three-dimensional structure and electronic properties is paramount for predicting its biological interactions and guiding the rational design of more potent and selective therapeutic agents.[1]

Quantum chemical calculations provide a powerful, non-experimental lens to elucidate these molecular characteristics with high fidelity.[4] By employing methodologies such as Density Functional Theory (DFT), we can build a comprehensive profile of the molecule, encompassing its structural stability, electronic distribution, and spectroscopic signatures. This guide offers a robust, field-proven protocol for the in-silico characterization of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, providing researchers with a validated workflow for their investigations.

Methodology: A Validated Computational Protocol

The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results. The choice of computational methods and basis sets is informed by established practices for similar heterocyclic systems.[5][6][7][8]

Computational Workflow

Caption: A schematic of the quantum chemical calculation workflow.

Step 1: Initial Molecular Structure Generation

The initial 3D structure of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde will be built using standard molecular modeling software (e.g., GaussView, Avogadro).

Step 2: Geometry Optimization

The initial structure will be optimized to find the most stable conformation (a minimum on the potential energy surface).

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for organic molecules and has a proven track record of providing a good balance between accuracy and computational cost for quinoline derivatives.[5][6]

-

Basis Set: 6-311G(d,p). This Pople-style basis set provides a good description of the electronic structure for molecules containing first and second-row atoms. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in a molecule with heteroatoms and a delocalized π-system.

Step 3: Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory as the optimization. The absence of imaginary frequencies will validate the stability of the obtained geometry.

Step 4: Electronic Property Calculations

From the optimized geometry, a range of electronic properties will be calculated to understand the molecule's reactivity and intermolecular interaction potential.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is crucial for predicting sites susceptible to electrophilic and nucleophilic attack.

Step 5: Spectroscopic Simulations

To aid in experimental characterization, key spectroscopic properties will be simulated.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations, using the CAM-B3LYP functional with the 6-311++G(d,p) basis set in a suitable solvent model (e.g., Polarizable Continuum Model - PCM, with ethanol or DMSO as the solvent), will be performed to predict the electronic absorption spectrum.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311G(d,p) level of theory will be used to predict the 1H and 13C NMR chemical shifts.

Anticipated Results and Discussion

While a dedicated study on this specific molecule is not yet available in the literature, we can project the expected outcomes based on the known chemistry of quinoline derivatives.[4]

Molecular Geometry

The optimized geometry is expected to be largely planar due to the aromatic quinoline core. The bond lengths within the quinoline ring will likely exhibit values intermediate between typical single and double bonds, indicating electron delocalization.[9]

Table 1: Predicted Key Geometrical Parameters

| Parameter | Predicted Value (Å or °) | Justification |

| C=O (keto group) | ~1.23 | Typical double bond length |

| C-N (dimethylamino) | ~1.36 | Partial double bond character due to resonance |

| C-C (quinoline ring) | 1.37 - 1.42 | Aromatic character[9] |

| C-N (quinoline ring) | ~1.32 - 1.36 | Aromatic character[9] |

| Dihedral angles | Near 0° or 180° | Planarity of the ring system |

Electronic Properties

The electronic properties will shed light on the molecule's reactivity and potential for intermolecular interactions.

Table 2: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | Relates to chemical stability and reactivity[8] |

| Dipole Moment | 3.0 to 5.0 D | Indicates overall polarity |

The HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the quinolone ring, while the LUMO is anticipated to be distributed over the carbonyl and aldehyde functionalities, as well as the quinoline core. The MEP map will likely show negative potential around the carbonyl oxygen and the nitrogen of the quinoline ring, indicating sites for electrophilic attack or hydrogen bonding. The region around the N-H of the quinoline and the aldehyde proton will likely exhibit positive potential.

Spectroscopic Signatures

The simulated spectra will provide a theoretical benchmark for experimental validation.

-

UV-Visible Spectrum: The TD-DFT calculations are expected to predict strong absorptions in the UV-A and UV-B regions, corresponding to π→π* and n→π* electronic transitions within the conjugated system.

-

NMR Spectrum: The GIAO calculations will provide predicted chemical shifts for all proton and carbon atoms. The aromatic protons of the quinoline ring are expected to appear in the range of 7.0-8.5 ppm, while the aldehyde proton will be significantly downfield (>9.5 ppm). The methyl protons of the dimethylamino group should appear as a singlet around 3.0-3.5 ppm.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded protocol for the quantum chemical characterization of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde. By following this workflow, researchers and drug development professionals can gain valuable insights into the structural and electronic properties of this promising molecule, thereby accelerating the process of rational drug design and discovery. The predictive nature of these calculations offers a cost-effective and efficient means to prioritize synthetic efforts and explore the potential of novel quinoline-based therapeutic agents.

References

- BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.

- BenchChem. (n.d.). Quantum chemical calculations for 2-Cyano-3-hydroxyquinoline.

- Elsevier. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- ResearchGate. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.

- ProQuest. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.

- CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations.

- RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.

- PMC - NIH. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.

- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

- CP Lab Safety. (n.d.). 2-(dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, 95% Purity, C12H12N2O2, 5 grams.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

Tautomeric Landscapes of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes: A Technical Guide for Drug Discovery

This in-depth technical guide provides a comprehensive exploration of the tautomerism exhibited by 4-oxo-1,4-dihydroquinoline-3-carbaldehydes, a class of heterocyclic compounds with significant potential in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical principles, practical experimental methodologies, and insights into the implications of tautomerism for biological activity.

Introduction: The Significance of Tautomerism in Quinolone Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules.[1][2] In the realm of medicinal chemistry, understanding and controlling tautomeric equilibria can be a pivotal factor in rational drug design. The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold found in numerous antibacterial agents and other therapeutic molecules.[3][4] The introduction of a carbaldehyde group at the 3-position introduces a fascinating layer of complexity to the tautomeric possibilities of this system, influencing its reactivity, binding interactions with biological targets, and overall pharmacological profile.[5][6]

This guide will delve into the synthesis of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes, the detailed characterization of their tautomeric forms, the analytical techniques employed in their study, and the critical role that the tautomeric equilibrium plays in their chemical and biological behavior.

Synthesis of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes

The primary synthetic route to 4-oxo-1,4-dihydroquinoline-3-carbaldehydes often involves the Vilsmeier-Haack formylation of 4-hydroxyquinolines.[7][8] This electrophilic substitution reaction introduces a formyl group at the electron-rich C3 position of the quinolone ring.

General Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9]

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

Substrate Addition: Once the addition of POCl₃ is complete, add the corresponding 4-hydroxyquinoline derivative to the reaction mixture in portions.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for a specified period, typically ranging from a few hours to overnight, while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.

-

Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Purify the product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or by column chromatography.

Caption: Vilsmeier-Haack formylation of 4-hydroxyquinolines.

The Tautomeric Equilibrium: A Multifaceted Landscape

4-Oxo-1,4-dihydroquinoline-3-carbaldehydes can exist in a dynamic equilibrium involving at least three principal tautomeric forms: the keto-form, the enol-form, and the enamine-form. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the quinoline ring, the solvent polarity, temperature, and pH.

The Principal Tautomers

-

Keto-form (4-oxo-1,4-dihydroquinoline-3-carbaldehyde): This form features a ketone at the C4 position and a secondary amine within the heterocyclic ring.

-

Enol-form (4-hydroxyquinoline-3-carbaldehyde): This tautomer possesses a hydroxyl group at C4 and a fully aromatic quinoline ring system.

-

Enamine-form (4-oxo-1,4-dihydro-3-(hydroxymethylene)quinoline): This less commonly considered tautomer involves the enolization of the aldehyde group, creating a hydroxymethylene moiety at the C3 position.

Caption: Principal tautomeric forms in equilibrium.

Factors Influencing Tautomeric Preference

The delicate balance between these tautomers is governed by a combination of thermodynamic and kinetic factors:

-

Aromaticity: The enol-form benefits from the full aromaticity of the quinoline ring system, which provides significant thermodynamic stabilization.[3]

-

Intramolecular Hydrogen Bonding: The presence of the 3-carbaldehyde group allows for the formation of a strong intramolecular hydrogen bond between the aldehyde proton and the C4-keto oxygen in the keto-form, or between the C4-hydroxyl proton and the aldehyde oxygen in the enol-form. This six-membered ring chelation can significantly stabilize a particular tautomer.

-

Solvent Effects: Polar protic solvents can disrupt intramolecular hydrogen bonds and form intermolecular hydrogen bonds with the solute, thereby influencing the tautomeric equilibrium. Nonpolar solvents, on the other hand, tend to favor the tautomer with stronger intramolecular hydrogen bonding.[10]

-

Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on the quinoline nucleus can modulate the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby shifting the equilibrium.

Analytical Characterization of Tautomers

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous identification and quantification of the tautomeric forms of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[11][12] Both ¹H and ¹³C NMR provide distinct signatures for each tautomer.

-

¹H NMR: The chemical shifts of the N-H proton, the C2-H proton, and the aldehyde proton are particularly informative. In the keto-form, the N-H proton typically appears as a broad singlet at a downfield chemical shift. The enol-form is characterized by the absence of an N-H signal and the presence of a phenolic-like O-H signal.

-

¹³C NMR: The chemical shift of the C4 carbon is a key indicator. In the keto-form, the C4 signal appears in the typical range for a ketone carbonyl carbon (around 170-180 ppm). In the enol-form, this signal shifts upfield to a region characteristic of an aromatic carbon bearing a hydroxyl group (around 150-160 ppm).

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Tautomeric Forms

| Tautomer | C4 Chemical Shift (¹³C) | N-H Chemical Shift (¹H) |

| Keto-form | ~175 | ~12-14 |

| Enol-form | ~155 | Absent |

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[13][14][15] By precisely determining bond lengths and the positions of hydrogen atoms, one can unambiguously distinguish between the keto and enol tautomers. For instance, a C4=O double bond is indicative of the keto-form, while a C4-O single bond and a hydroxyl proton confirm the enol-form.[16]

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present and can help to distinguish between tautomers.

-

Keto-form: A strong absorption band in the region of 1620-1650 cm⁻¹ is characteristic of the C=O stretching vibration of the 4-quinolone system. A broad N-H stretching band may also be observed around 3000-3400 cm⁻¹.

-

Enol-form: The spectrum will show a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹ and the absence of a strong C=O band in the quinolone region.

Reactivity and Biological Implications of Tautomerism

The tautomeric equilibrium of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes has a profound impact on their chemical reactivity and biological activity.[17] The different tautomers present distinct reactive sites and can interact differently with biological targets.

Chemical Reactivity

The aldehyde group at the C3 position is a key site for chemical modification. Its reactivity is influenced by the predominant tautomeric form. For example, the enol-form, with its electron-rich aromatic ring, may exhibit different reactivity in electrophilic substitution reactions compared to the keto-form. Nucleophilic addition to the aldehyde carbonyl is a common reaction for this class of compounds.[6][18]

Biological Activity

The 4-oxo-1,4-dihydroquinoline scaffold is a well-established pharmacophore, particularly in the development of antibacterial agents.[4][19] The ability of these compounds to chelate metal ions and interact with enzymes is often dependent on the specific tautomeric form present at the active site. The keto-form, with its N-H donor and C=O acceptor, can participate in different hydrogen bonding interactions compared to the O-H donor of the enol-form. This can lead to significant differences in binding affinity and, consequently, biological activity.[3]

Conclusion

The tautomerism of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes is a complex and fascinating phenomenon with significant implications for their synthesis, characterization, and application in drug discovery. A thorough understanding of the factors that govern the tautomeric equilibrium is crucial for the rational design of new therapeutic agents based on this versatile scaffold. The judicious application of a combination of analytical techniques, including NMR, X-ray crystallography, and IR spectroscopy, is essential for elucidating the tautomeric landscape of these compounds. Future research in this area will likely focus on leveraging a deeper understanding of tautomerism to fine-tune the pharmacological properties of this important class of molecules.

References

-

Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications, 12(5), 319-322. [Link]

-

Costa, V. C., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12272–12282. [Link]

- Antonova, A. S., & Granik, V. G. (2004). Tautomerism of heterocyclic compounds. Communication 1. General problems of tautomerism of heterocyclic compounds. Pharmaceutical Chemistry Journal, 38(1), 1-16.

- Katritzky, A. R., & Lagowski, J. M. (2011). The principles of heterocyclic chemistry. Elsevier.

-

Talele, T. T. (2016). What impact does tautomerism have on drug discovery and development?. Expert opinion on drug discovery, 11(11), 1043-1060. [Link]

- Siddappa, K., & Mahadevan, K. M. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5.

-

Abdel-Wahab, B. F., et al. (2012). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[16]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. Heterocyclic Communications, 18(5-6), 227-232.

-

Tarasov, A. V., et al. (2017). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 22(12), 2099. [Link]

- Hassan, H., Abass, M., & Othman, E. S. (2020). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 57(1), 329-339.

-

Mu, L., et al. (2016). Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2. Journal of neurochemistry, 138(6), 843-855. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

-

Youssef, F., et al. (2021). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 68(3), 692-706. [Link]

- Domagala, J. M., et al. (1989). 4-oxo-1, 4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. U.S. Patent No. 4,822,801. Washington, DC: U.S.

- Mills, J. E., & Kappe, T. (1978). Keto-enol tautomerism in 3-acyl-4-hydroxy-2-quinolones. The Journal of Organic Chemistry, 43(25), 4783-4786.

-

Ahluwalia, V. K., et al. (1998). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. Indian Journal of Chemistry-Section B, 37(1), 1-4. [Link]

- Sridhar, B., & Rajan, S. S. (2012). X-ray crystallographic and spectroscopic studies of novel organic compounds. Madurai Kamaraj University.

- Jagtap, R. M., et al. (2021). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. In Advances in Chemistry Research. Volume 76. Nova Science Publishers.

- Bocian, E. (2023). Exploring the Role of Nucleophiles in Chemical Reactions. Journal of Organic and Pharmaceutical Chemistry, 12(4), 1-2.

-

ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1). Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Hosseinzadeh, R., et al. (2014). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl. Orient J Chem, 30(2), 563-8. [Link]

- Kandeel, M. M., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 12(2), 1-15.

-

Chad's Prep. (2018, September 13). 9.8c Keto Enol Tautomerization [Video]. YouTube. [Link]

-

Youssef, F. M., et al. (2021). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1, 2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 68(3), 692-706. [Link]

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28069-28101. [Link]

-

Sieroń, L., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl) piperidine-4-carboxylate. Acta Crystallographica Section C: Structural Chemistry, 77(10), 585-594. [Link]

-

Li, Y., et al. (2013). Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. Bioorganic & medicinal chemistry letters, 23(1), 145-148. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Keto-enol tautomerism. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

SpectroscopyNOW. (2021, March 15). Anxiolytic tautomers defined by NMR spectroscopy. Wiley Analytical Science. [Link]

-

Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(3), 251-261. [Link]

-

Al-Hiari, Y. M., et al. (2010). Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to yield β-chlorovinyl aldehyde derivatives 6 and 7. ARKIVOC, 2010(10), 1-13. [Link]

-

El-Gamal, M. I., et al. (2016). Efficient synthesis of 4-oxo-4, 5-dihydrothieno [3, 2-c] quinoline-2-carboxylic acid derivatives from aniline. Molecules, 21(5), 629. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 5. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. mkuniversity.ac.in [mkuniversity.ac.in]

- 14. novapublishers.com [novapublishers.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

The Synthetic Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Origin of Substituted Quinoline-3-carbaldehydes

Abstract